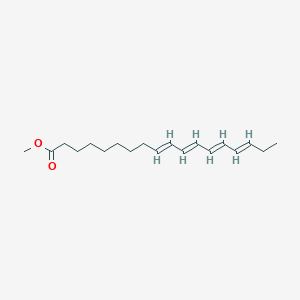

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

説明

The exact mass of the compound methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-WLIUBQMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photophysical Profiling of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate: A Technical Guide to Conjugated Polyene Membrane Probes

Executive Summary

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, universally recognized in lipidomics as methyl β -parinarate , is the methyl ester of the all-trans isomer of parinaric acid. As a Senior Application Scientist specializing in fluorescent probe development, I emphasize that the true power of this molecule lies in its structural homology to endogenous aliphatic chains. Unlike bulky aromatic fluorophores (e.g., pyrene or DPH) that artificially perturb membrane packing, methyl β -parinarate integrates seamlessly into lipid bilayers. This minimal steric disruption makes it an unparalleled tool for interrogating membrane dynamics, lipid phase transitions, and lipid-protein interactions[1].

Mechanistic Insights: Photophysics and Causality

The Polyene Chromophore and Near-UV Absorption

The photophysical signature of methyl β -parinarate is dictated by its conjugated tetraene core. The extended π -electron conjugation across the four double bonds significantly lowers the HOMO-LUMO energy gap compared to isolated alkenes. Consequently, its primary absorption band is shifted out of the deep-UV and into the near-ultraviolet region, specifically between 2[2].

This spectral window is a critical experimental advantage: it is sufficiently red-shifted to avoid background absorption from ubiquitous cellular chromophores like nucleotides and aromatic amino acids[1]. However, its absorption spectrum perfectly overlaps with the emission spectrum of tryptophan. This causality enables highly efficient Förster Resonance Energy Transfer (FRET), making the probe exceptionally useful for mapping lipid-protein binding interfaces, such as its interaction with 1[1].

Environmental Sensitivity: The Torsional Relaxation Mechanism

The defining characteristic of methyl β -parinarate is the extreme environmental sensitivity of its fluorescence quantum yield and lifetime.

-

In Fluid/Polar Environments: In solvents like methanol, the molecule exhibits a very low quantum yield ( Φ≈0.015 )[2]. Upon excitation to the S1 state, the polyene chain undergoes rapid torsional motions around its single bonds. These rotations provide highly efficient non-radiative decay pathways, thermally dissipating the excitation energy and quenching fluorescence.

-

In Rigid/Gel Phase Environments: When partitioned into the restricted microenvironment of a lipid bilayer—particularly below the lipid's main phase transition temperature ( Tm )—these torsional motions are sterically hindered. By shutting down the non-radiative relaxation pathways, the molecule is forced to decay radiatively. This results in a dramatic enhancement of fluorescence intensity and an extended lifetime, reaching up to 2[2].

Photophysical pathways of methyl beta-parinarate modulated by microenvironmental rigidity.

Quantitative Spectral Characteristics

The following table summarizes the core photophysical parameters of the conjugated tetraene system. The distinct vibronic bands and high molar absorptivity are hallmarks of linear polyenes.

| Property | Value | Environmental Context |

| Absorption Range | 2[2] | General Solvents / Lipids |

| Primary Vibronic Peaks | 3[2][3] | General Solvents / Lipids |

| Molar Extinction Coefficient ( ϵ ) | 2[2] | Near 312 nm peak |

| Emission Maximum | 2[2] | Methanol / Lipid Bilayers |

| Quantum Yield ( Φ ) | 2[2] | Methanol (Fluid phase) |

| Fluorescence Lifetime ( τ ) | 2[2] | DPPC Gel Phase (25°C) |

Self-Validating Experimental Protocols

A robust analytical workflow must account for the inherent vulnerabilities of the probe. Conjugated polyenes are highly susceptible to photo-bleaching and auto-oxidation. The following protocol for monitoring lipid phase transitions is designed as a self-validating system, incorporating strict environmental controls and thermodynamic reversibility checks.

Protocol: Monitoring Lipid Phase Transitions via Spectrofluorometry

Step 1: Anaerobic Reagent Preparation

-

Action: Dissolve methyl β -parinarate in degassed, anhydrous chloroform or ethanol containing 0.1% BHT (butylated hydroxytoluene). Store at -80°C in amber vials under an argon or nitrogen atmosphere.

-

Causality: Oxygen and ambient light rapidly degrade the tetraene chromophore via free-radical oxidation, which artificially depresses fluorescence intensity and skews quantitative binding data.

Step 2: Formulation of Labeled Unilamellar Vesicles (LUVs)

-

Action: Co-dissolve the host lipid (e.g., DPPC) and the probe at a molar ratio of 200:1 (Lipid:Probe) in a glass vial.

-

Action: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for a minimum of 2 hours to ensure total solvent removal.

-

Action: Hydrate the lipid film with a buffered aqueous solution (e.g., PBS, pH 7.4) at a temperature at least 10°C above the lipid's known Tm (e.g., >52°C for DPPC). Sonicate to form homogeneous unilamellar vesicles.

Step 3: Spectrofluorometric Analysis & Internal Validation

-

Action: Transfer the sample to a temperature-controlled, magnetically stirred quartz cuvette. Set the fluorometer excitation wavelength to 312 nm and monitor emission at 410 nm.

-

Self-Validation (The Hysteresis Check): Record fluorescence intensity continuously while heating the sample from 20°C to 60°C at a rate of 1°C/min. Subsequently, cool the sample back to 20°C at the same rate.

-

Data Interpretation: A valid thermodynamic phase transition (such as the 1[1]) will manifest as a sharp sigmoidal decrease in fluorescence upon melting (due to the sudden onset of torsional non-radiative decay in the fluid phase). The cooling curve must tightly overlay the heating curve; significant hysteresis indicates probe aggregation, oxidation, or incomplete equilibration[1].

-

Control Requirement: Always run a parallel blank of unlabeled liposomes to subtract temperature-dependent light scattering artifacts from the emission data.

Standard experimental workflow for liposome preparation and phase transition monitoring.

References

- Benchchem. "Beta-Parinaric Acid (trans-PnA) - Benchchem: Absorption and Emission Spectra." Source: Benchchem.

- Sklar, L. A., Hudson, B. S., & Simoni, R. D. "Conjugated polyene fatty acids as fluorescent membrane probes: model system studies." Source: NIH / Journal of Biological Chemistry.

- Sklar, L. A., Hudson, B. S., & Simoni, R. D. "Conjugated polyene fatty acids as membrane probes: preliminary characterization." Source: PNAS.

- Semantic Scholar. "Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study." Source: Semantic Scholar.

Sources

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate: Natural Sources, Isolation, and Biophysical Applications

Executive Summary

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is the methyl ester derivative of β -parinaric acid. Characterized by its 18-carbon chain and a conjugated all-trans tetraene system, this molecule is highly valued in biophysics and lipidomics as a fluorescent probe. Because the conjugated double bonds are intrinsic to the acyl chain, methyl β -parinarate mimics native lipid behavior far better than probes with bulky extrinsic fluorophores (e.g., NBD or BODIPY).

While the parinarate hydrocarbon scaffold is biosynthesized in high concentrations by specific botanical families, it predominantly exists in nature as triglycerides of the α -isomer (9Z,11E,13E,15Z). The methyl β -parinarate derivative is typically obtained either as an artifact of methanol-based phytochemical extraction [1] or via deliberate semi-synthetic transesterification and isomerization of the natural oils [2]. This whitepaper details the botanical origins of the parinarate scaffold, the causality behind its chemical conversion, and the self-validating protocols required to isolate and utilize this compound.

Botanical Sources of the Parinarate Scaffold

The biosynthesis of conjugated tetraenoic acids is restricted to a few distinct plant lineages. In these species, parinaric acid serves as a chemotaxonomic marker and a potential defense mechanism against fungal pathogens [3]. To obtain methyl β -parinarate, researchers typically extract the parent triglycerides from the seeds of the following primary sources:

Quantitative Distribution in Nature

The table below summarizes the most abundant natural sources of the parinarate scaffold. Data reflects the mass fraction of parinaric acid relative to total seed oil fatty acids [4, 5].

| Botanical Source | Common Name | Taxonomic Family | Parinaric Acid Content (% of Total Fatty Acids) | Primary Isomeric Form |

| Impatiens mengtszeana | Mengtsze Balsam | Balsaminaceae | ~70.2% | α -isomer (9Z,11E,13E,15Z) |

| Parinari laurina | Makita Tree | Chrysobalanaceae | 46.0% - 62.0% | α -isomer (9Z,11E,13E,15Z) |

| Impatiens balsamina | Rose Balsam | Balsaminaceae | 29.1% - 43.4% | α -isomer (9Z,11E,13E,15Z) |

| Chrysobalanus icaco | Cocoplum | Chrysobalanaceae | ~10.0% | α -isomer (9Z,11E,13E,15Z) |

| Hippocratea indica | N/A | Celastraceae | ~2.7% (Detected natively as methyl ester) | β -isomer (all-trans) |

Note: While >95% of naturally occurring parinaric acid is the α -isomer, trace amounts of the all-trans β -isomer and its methyl ester have been detected in GC-MS profiles of species like Hippocratea indica and Crassocephalum crepidioides, likely due to auto-isomerization and environmental methylation [6].

Chemical Causality: Isomerization and Methylation

To generate the target compound—methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate—two critical chemical transformations must occur:

-

Geometric Isomerization: The naturally occurring cis-trans-trans-cis ( α ) configuration must be isomerized to the all-trans ( β ) configuration. The all-trans geometry is thermodynamically more stable and provides a linear, rigid acyl chain that perfectly mimics saturated fatty acids (like stearic acid) in lipid bilayer packing.

-

Esterification: Converting the free carboxylic acid to a methyl ester removes the negative charge at physiological pH. This prevents the probe from anchoring to the hydrophilic lipid headgroups, allowing it to partition deeply into the hydrophobic core of the membrane.

Synthesis workflow from natural botanical triglycerides to methyl beta-parinarate.

Experimental Protocols: A Self-Validating System

Because conjugated tetraenes are highly susceptible to auto-oxidation and polymerization, all procedures must be conducted under inert gas (Argon or Nitrogen) and low-light conditions[7]. The following protocol details the extraction and synthesis of methyl β -parinarate from Impatiens balsamina seeds.

Phase 1: Extraction and Saponification

Causality: Soxhlet extraction ensures maximum lipid yield, while cold saponification prevents the thermal degradation of the heat-sensitive tetraene system.

-

Preparation: Pulverize 100 g of dried Impatiens balsamina seeds into a fine powder.

-

Defatting & Extraction: Extract the powder using a Soxhlet apparatus with 500 mL of degassed n -hexane for 8 hours under an Argon atmosphere.

-

Solvent Removal: Concentrate the extract using a rotary evaporator at 30°C to yield raw seed oil.

-

Saponification: Dissolve 10 g of the seed oil in 100 mL of 0.5 M ethanolic KOH. Stir in the dark at room temperature for 12 hours.

-

Acidification: Acidify the mixture to pH 3 using 1 M HCl, then extract the free fatty acids with diethyl ether (3 x 50 mL). Wash with brine, dry over anhydrous Na2SO4 , and evaporate the solvent.

Phase 2: Isomerization to β -Parinaric Acid

Causality: Iodine acts as a reversible radical catalyst, lowering the activation energy required to flip the cis double bonds at C9 and C15 into the thermodynamically favored trans configuration.

-

Catalysis: Dissolve the free fatty acid mixture in 50 mL of n -hexane. Add a catalytic amount of iodine (approx. 1% w/w).

-

Photo-activation: Expose the solution to a low-intensity UV light source (365 nm) for 2 hours while stirring under Argon.

-

Quenching: Wash the solution with 5% sodium thiosulfate ( Na2S2O3 ) to neutralize the iodine. The β -parinaric acid will precipitate out of the hexane solution due to its lower solubility compared to the α -isomer.

-

Collection: Filter the precipitate and recrystallize from cold ethanol.

Phase 3: Methylation and Purification

Causality: Boron trifluoride-methanol ( BF3 -MeOH) is chosen over harsh mineral acids (like H2SO4 ) because it rapidly methylates the carboxylic acid without inducing polymerization of the conjugated double bonds.

-

Derivatization: Suspend 1 g of purified β -parinaric acid in 10 mL of 14% BF3 -MeOH solution.

-

Heating: Heat the sealed vial to 60°C for 15 minutes.

-

Extraction: Cool the mixture, add 10 mL of distilled water, and extract the methyl β -parinarate with n -hexane (3 x 10 mL).

-

Validation (Self-Validating Step): Analyze the product via UV-Vis spectroscopy. The successful formation of the all-trans tetraene will show a characteristic triple-peak absorption spectrum with a maximum ( λmax ) at 299 nm, 312 nm, and 328 nm .

Biophysical Applications: Membrane Partitioning

Methyl β -parinarate is a premier tool for studying lipid rafts, phase transitions, and lipid-protein interactions. Unlike the free acid, which anchors its carboxylate group at the water-lipid interface, the uncharged methyl ester penetrates deeply into the hydrophobic core.

Differential membrane partitioning of free beta-parinaric acid vs. methyl beta-parinarate.

When the lipid bilayer transitions from a fluid (liquid-crystalline) phase to a solid (gel) phase, the quantum yield of methyl β -parinarate increases dramatically. This allows researchers to map the characteristic temperatures of membranes and monitor the exact moment of phase transitions with high precision [8].

References

- Antimicrobial potential of Hippocratea Indica Willd. Acetone Leaf fractions against Salmonella Typhi: an in vitro and in silico study. PMC - NIH.

- Synthesis of four isomers of parinaric acid. PubMed - NIH.

- Two unusual conjugated fatty acids, parinaric acid and α-eleostearic acid, are present in several Impatiens species. ResearchGate.

- Buy cis-Parinaric acid | 593-38-4. Smolecule.

- α-Parinaric acid. Wikipedia.

- Phytochemical Profiling of the Hexane fraction of Crassocephalum crepidioides Benth S. Moore leaves by GC-MS. ResearchGate.

- A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids. MDPI.

- Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes. PubMed - NIH.

molecular dynamics simulation of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Molecular Dynamics Simulation of Methyl β -Parinarate: A Comprehensive Guide to Parameterization and Membrane Dynamics

Executive Summary & Biophysical Context

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is the methyl ester of the naturally occurring fluorescent fatty acid, β -parinaric acid. Structurally, it is an 18-carbon chain featuring a highly conjugated tetraene system (four adjacent double bonds) in an all-trans configuration[1].

In biophysics and drug development, methyl β -parinarate is a premier intrinsic fluorescent probe. Unlike bulky extrinsic fluorophores (e.g., NBD or rhodamine) that severely perturb lipid packing, the parinarate moiety mimics endogenous acyl chains, allowing for non-destructive monitoring of lipid bilayer phase transitions, lateral domain formation, and membrane viscosity[1][2].

However, simulating this molecule using Molecular Dynamics (MD) presents a distinct computational challenge. Standard lipid force fields (such as CHARMM36 and AMBER Lipid21) are parameterized for isolated double bonds (e.g., oleic acid) or methylene-interrupted polyunsaturated fatty acids (PUFAs)[3]. They fundamentally underestimate the torsional energy barriers of the =CH-CH= single bonds within a conjugated system[4]. This whitepaper provides a field-proven, causality-driven methodology for parameterizing and simulating methyl β -parinarate to ensure high-fidelity representations of its membrane dynamics.

Mechanistic Grounding: The Conjugated Tetraene Challenge

The core of the parameterization challenge lies in the quantum mechanical nature of the conjugated tetraene system. In a standard aliphatic chain, rotation around a C-C single bond is relatively free, with energy barriers around 3-4 kcal/mol. In a conjugated system, the π -electrons are delocalized across the entire tetraene segment. This delocalization imparts partial double-bond character to the intervening single bonds, drastically increasing the rotational energy barrier (often exceeding 10-15 kcal/mol) and enforcing a rigid, planar, rod-like conformation[2][4].

If a researcher attempts to simulate methyl β -parinarate using default PUFA parameters, the force field will erroneously allow rotation around these bonds. The molecule will artificially "kink" and fold, completely destroying its native rod-like structure and invalidating any resulting data regarding lipid packing or membrane order[3][4]. Therefore, a self-validating protocol requires ab initio Quantum Mechanical (QM) recalculation of the torsional potentials before MD production runs.

Experimental Protocol: Parameterization & Simulation Workflow

To achieve scientific integrity, the following step-by-step methodology must be executed to parameterize the conjugated system and simulate the probe within a model membrane.

Phase 1: Quantum Mechanical (QM) Parameterization

-

Model Compound Selection: Instead of simulating the entire 18-carbon chain, isolate the conjugated system using a model compound like all-trans-2,4,6,8-decatetraene to reduce computational cost while preserving the electronic environment.

-

Geometry Optimization: Optimize the geometry of the model compound using Møller–Plesset perturbation theory (MP2) with a 6-31G(d,p) basis set. MP2 is critical here because standard Density Functional Theory (DFT) often struggles to accurately capture the electron correlation and dispersion forces inherent in extended π -systems[4].

-

Relaxed Potential Energy Surface (PES) Scan: Perform a relaxed dihedral scan around the central =CH-CH= single bond in 10° increments from 0° to 180°.

-

Force Field Fitting: Use a parameterization engine (e.g., Force Field Toolkit for CHARMM or Paramfit for AMBER) to fit the QM energy profile to the Molecular Mechanics (MM) Ryckaert-Bellemans or standard periodic dihedral functional form.

-

Validation: Run a brief bulk liquid simulation of the model compound. The calculated density and heat of vaporization ( ΔHvap ) must match experimental values within a 2% margin to validate the new parameters[4].

Caption: Step-by-step workflow for QM-to-MM parameterization of conjugated tetraene dihedrals.

Phase 2: System Assembly & Equilibration

-

Membrane Construction: Use CHARMM-GUI Membrane Builder to construct a symmetric lipid bilayer (e.g., 128 molecules of POPC for a fluid phase model, or DPPC for a gel phase model).

-

Probe Insertion: Insert methyl β -parinarate at a 1:64 probe-to-lipid ratio to prevent probe aggregation and self-quenching artifacts. Ensure the ester headgroup is aligned with the lipid carbonyls.

-

Solvation & Ionization: Solvate the system with TIP3P water molecules (minimum 35 waters per lipid) and neutralize with 0.15 M NaCl.

-

Energy Minimization: Perform 5,000 steps of steepest descent minimization to resolve steric clashes generated during probe insertion.

-

Equilibration (NVT to NPT):

-

Run 100 ps in the NVT ensemble (constant volume/temperature) with harmonic position restraints on lipid phosphorus atoms and the probe's conjugated carbons.

-

Transition to the NPT ensemble (constant pressure/temperature) for 10 ns, gradually releasing restraints. Use semi-isotropic pressure coupling (e.g., Parrinello-Rahman) to allow the membrane area (XY plane) to fluctuate independently of the bilayer normal (Z-axis).

-

Phase 3: Production MD & Trajectory Analysis

-

Production Run: Execute an unrestrained production run for a minimum of 500 ns using a 2 fs time step. Maintain temperature using a Nosé-Hoover thermostat.

-

Analysis - Order Parameters: Calculate the deuterium order parameter ( SCD ) for the acyl chains to verify that the probe does not artificially perturb the host membrane's fluidity[3].

-

Analysis - Tilt Angle: Measure the angle between the probe's conjugated tetraene vector and the bilayer normal (Z-axis) to determine its orientation in gel vs. fluid phases[2].

Caption: Pipeline for the molecular dynamics simulation and biophysical analysis of membrane probes.

Quantitative Data Presentation

The success of the parameterization and simulation is validated by comparing the computational outputs against known biophysical benchmarks. Table 1 illustrates the critical difference in torsional barriers that necessitates re-parameterization, while Table 2 summarizes expected biophysical behavior in different membrane phases.

Table 1: Comparison of Torsional Energy Barriers

| Bond Type | Molecular Context | Force Field Default Barrier | QM-Derived Barrier (MP2) | Consequence of Default Use |

| Aliphatic C-C | Stearic Acid | ~3.5 kcal/mol | ~3.5 kcal/mol | Accurate flexibility |

| Isolated =C-C= | Linoleic Acid | ~5.0 kcal/mol | ~5.2 kcal/mol | Accurate flexibility |

| Conjugated =C-C= | Methyl β -Parinarate | ~5.0 kcal/mol | >12.0 kcal/mol | Artificial folding/kinking [4] |

Table 2: Simulated Biophysical Properties of Methyl β -Parinarate

| Property | POPC Bilayer (Fluid Phase, 303K) | DPPC Bilayer (Gel Phase, 290K) |

| Probe Tilt Angle | Broad distribution (15° - 35°) | Narrow distribution (~10° - 15°) |

| Bilayer Partitioning | High | Very High (Prefers ordered packing)[2] |

| Fluorophore Rotation | Relatively free | Highly hindered by lipid packing[2] |

| Effect on Host SCD | Negligible perturbation | Negligible perturbation |

Note: The rigid, linear nature of the all-trans tetraene allows methyl β -parinarate to pack tightly with the highly ordered acyl chains of gel-phase DPPC, leading to hindered rotation and increased fluorescence quantum yield observed in in vitro experiments[1][2].

Conclusion

The molecular dynamics simulation of methyl β -parinarate is a powerful technique for elucidating the nanoscale dynamics of lipid bilayers. However, the scientific integrity of these simulations hinges entirely on the accurate representation of the conjugated tetraene system. By utilizing high-level QM calculations to re-parameterize the torsional barriers of the =CH-CH= bonds, researchers can prevent artificial structural collapse of the probe, ensuring that the simulated membrane dynamics accurately reflect in vitro fluorescent behavior.

References

-

Fluorescent Probes cis- and trans-Parinaric Acids in Fluid and Gel Lipid Bilayers: A Molecular Dynamics Study. Molecules (MDPI), 2023. URL:[Link]

-

Conjugated Double Bonds in Lipid Bilayers: A Molecular Dynamic Simulation Study. Biophysical Journal (via PMC), 2010. URL:[Link]

-

Improving the CHARMM force field for polyunsaturated fatty acid chains. Journal of Physical Chemistry B (via PubMed), 2012. URL:[Link]

-

Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells. Journal of Biological Chemistry (via PubMed), 1976. URL:[Link]

Sources

- 1. Use of beta-parinaric acid, a novel fouorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Improving the CHARMM force field for polyunsaturated fatty acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugated Double Bonds in Lipid Bilayers: A Molecular Dynamic Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photophysical Properties of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Fluorescent Probe for Cellular Exploration

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, the methyl ester of the all-trans isomer of parinaric acid (β-parinaric acid), is a fascinating polyunsaturated fatty acid ester. Its defining feature is a conjugated system of four double bonds, which bestows upon it unique photophysical properties, making it a powerful tool in various scientific disciplines. This guide provides a comprehensive overview of these properties, their theoretical underpinnings, practical measurement protocols, and applications, particularly in the realm of drug discovery and development. While much of the detailed photophysical data has been characterized for the free acid, β-parinaric acid, the electronic properties and, consequently, the photophysical behavior of its methyl ester are expected to be nearly identical due to the shared conjugated tetraene chromophore.

The Heart of the Matter: The Conjugated Tetraene Chromophore

The remarkable photophysical characteristics of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate stem from its conjugated π-electron system. This arrangement of alternating single and double bonds leads to delocalized electrons that can be excited by ultraviolet (UV) light. The subsequent de-excitation processes, including fluorescence, are highly sensitive to the molecule's local environment, making it an exquisite probe for investigating biological systems.

Core Photophysical Properties

The interaction of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate with light is characterized by several key parameters. The data presented here is primarily for the closely related and extensively studied β-parinaric acid, and is expected to be highly representative of its methyl ester.

UV-Visible Absorption

The absorption spectrum of the conjugated tetraene is characterized by a strong absorption band in the near-UV region. This absorption corresponds to a π → π* electronic transition. The spectrum typically displays well-resolved vibronic fine structure, a hallmark of a rigid chromophore.

| Property | Value (for β-parinaric acid) | Solvent |

| Absorption Maxima (λabs) | ~304 nm, ~319 nm | Ethanol |

| Molar Extinction Coefficient (ε) | > 65,000 M-1cm-1 | Various |

Note: The exact absorption maxima and molar extinction coefficient can vary slightly with the solvent polarity.

Fluorescence Emission

Upon excitation, the molecule relaxes to the lowest excited singlet state (S1) and can then return to the ground state (S0) by emitting a photon. This fluorescence emission occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. A significant feature of parinaric acid and its derivatives is a large Stokes shift of approximately 100 nm, which is experimentally advantageous as it minimizes self-absorption and simplifies detection.

| Property | Value (for β-parinaric acid) | Solvent |

| Emission Maximum (λem) | ~410 nm | Methanol |

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Both of these parameters are highly sensitive to the local environment of the chromophore.

For parinaric acid and its derivatives, the fluorescence quantum yield is notably low in polar, protic solvents like water and increases significantly in nonpolar environments, such as when incorporated into lipid bilayers. This environmental sensitivity is a key attribute for its use as a biological probe. The intrinsic fluorescence lifetime is relatively long, in the order of tens of nanoseconds in nonpolar environments.

The Influence of the Microenvironment: Solvatochromism

The term solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra with a change in solvent polarity. While the emission wavelength of parinaric acid is relatively insensitive to the solvent, its absorption spectrum shows a noticeable dependence on the solvent's polarizability. This is a common feature of linear polyenes. The sensitivity of the fluorescence quantum yield to the environment is primarily due to variations in the non-radiative decay rates.

Synthesis of Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

A common and effective method for the synthesis of the all-trans isomer of parinaric acid methyl ester involves the isomerization of other, more readily available, isomers. A general workflow is outlined below.

Caption: General workflow for the synthesis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

A detailed protocol for the synthesis of parinaric acid isomers from α-linolenic acid has been described, which can be adapted for the methyl ester. This process typically involves the conversion of the methylene-interrupted cis triene system of linolenic acid into a conjugated tetraene system. The resulting mixture of isomers can then be subjected to base-catalyzed or iodine-catalyzed isomerization to yield the thermodynamically more stable all-trans (β) isomer. Purification of the desired isomer is often achieved using high-performance liquid chromatography (HPLC).

Experimental Protocols for Photophysical Characterization

Accurate characterization of the photophysical properties of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate requires meticulous experimental procedures.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate of high purity

Procedure:

-

Solution Preparation: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. From this, prepare a series of dilutions.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 250-400 nm).

-

Baseline Correction: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of the diluted solutions. Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Plot absorbance at a specific λmax versus concentration. The slope of this plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε) when the path length (b) is 1 cm.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra.

Materials:

-

Spectrofluorometer

-

Quartz fluorescence cuvettes (four-sided polished)

-

Spectroscopic grade solvent

-

Pure sample of the compound

Procedure:

-

Solution Preparation: Prepare a dilute solution of the compound in the chosen solvent. The absorbance at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (if known, otherwise an estimate can be used initially) and scan the excitation monochromator over a range of wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to a wavelength of high absorption (ideally a λmax from the absorption spectrum) and scan the emission monochromator to longer wavelengths.

-

Data Correction: Modern spectrofluorometers often have built-in correction files to account for variations in lamp intensity and detector response at different wavelengths. Ensure these corrections are applied for accurate spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield relative to a known standard.

Materials:

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes

-

Spectroscopic grade solvent

-

Pure sample of the compound

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

Procedure:

-

Standard and Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurements: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is proportional to the quantum yield.

-

The quantum yield of the unknown sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

where 'st' refers to the standard, 'x' refers to the sample, and 'η' is the refractive index of the solvent.

-

Caption: Workflow for the determination of relative fluorescence quantum yield.

Applications in Research and Drug Development

The unique photophysical properties of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate and its parent acid make them invaluable tools for researchers.

Probing Lipid-Lipid and Lipid-Protein Interactions

As a fluorescent fatty acid analog, this molecule can be incorporated into biological membranes.[1] The sensitivity of its fluorescence quantum yield to the local environment allows for the study of:

-

Membrane Fluidity and Phase Transitions: Changes in the physical state of the lipid bilayer, such as the transition from a gel to a liquid-crystalline phase, can be monitored by changes in fluorescence.[1]

-

Lipid-Protein Interactions: The binding of the fluorescent fatty acid to proteins can be detected by changes in its fluorescence properties, providing insights into the nature of these interactions.[2]

High-Throughput Screening in Drug Discovery

Fluorescently labeled fatty acids are increasingly being used in high-throughput screening (HTS) assays to identify compounds that modulate lipid metabolism or interact with fatty acid-binding proteins.[3] These assays are crucial for the discovery of new drugs targeting a wide range of diseases, including metabolic disorders, cancer, and inflammatory diseases.[4]

Caption: Generalized workflow for a high-throughput screen using a fluorescent fatty acid.

Studying Fatty Acid Uptake and Trafficking

By monitoring the fluorescence of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, researchers can visualize and quantify the uptake and intracellular trafficking of fatty acids in living cells. This is essential for understanding the fundamental processes of lipid metabolism and how they are altered in disease states.

Conclusion

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a powerful molecular tool with a rich set of photophysical properties. Its conjugated tetraene system gives rise to strong UV absorption and environmentally sensitive fluorescence, making it an ideal probe for investigating complex biological systems. For researchers and professionals in drug development, a thorough understanding of its synthesis, photophysical characteristics, and the experimental methodologies for their measurement is key to unlocking its full potential in elucidating disease mechanisms and discovering novel therapeutics.

References

- DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Journal of Biomolecular Screening, 10(5), 459-468.

-

Wikipedia. (2023, October 27). α-Parinaric acid. Retrieved from [Link]

- Mishra, S., & Pal, B. (2017). Cis-parinaric Acid: A Non-redox Inhibitor of Lipoxygenase-1. Pharmacologia, 8(1), 1-8.

- Palaniswamy, N., et al. (2006). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 11(6), 643-650.

Sources

protocol for using methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate in membrane fluidity assays

Application Note & Protocol: High-Fidelity Membrane Fluidity Profiling Using Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Introduction & Mechanistic Principles

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, commonly known as methyl β -parinarate , is a highly specialized fluorescent lipid analog used to interrogate the microviscosity and phase behavior of biological and artificial membranes.

As a Senior Application Scientist, I recommend this specific derivative over the more common free α -parinaric acid for two critical structural reasons:

-

The All-Trans Geometry : The 9E,11E,13E,15E configuration provides a linear, extended hydrocarbon chain that closely mimics saturated fatty acids. Consequently, methyl β -parinarate preferentially partitions into highly ordered, solid (gel) phase lipid domains over fluid phases, exhibiting a solid-to-fluid partition coefficient ratio ( Kp(s/f) ) of approximately 3 to 4[1]. This makes it exquisitely sensitive to detecting trace amounts of gel-phase lipids and lipid raft microdomains.

-

The Methyl Ester Modification : Free parinaric acid possesses a polar carboxylate headgroup that anchors at the lipid-water interface, making its partitioning susceptible to local pH fluctuations and electrostatic interactions. Esterification masks this charge, driving the probe deep into the hydrophobic acyl core of the bilayer[2]. This ensures the resulting fluorescence anisotropy is a true reflection of deep-core membrane fluidity, free from interfacial artifacts.

Photophysics and the Anisotropy Readout

The conjugated tetraene system of methyl β -parinarate yields an absorption maximum in the near-ultraviolet range (300–324 nm) and a broad emission peak around 410–420 nm[3],[4]. Because its intrinsic fluorescence lifetime is relatively long (~100 ns)[4], it provides an optimal temporal window to measure the rotational diffusion of the probe within the membrane.

When excited with vertically polarized light, the probe will emit polarized light depending on how much it rotates before emitting a photon. In a rigid gel phase , rotation is restricted, preserving polarization (high anisotropy, r ). In a fluid liquid-crystalline phase , rapid rotation depolarizes the emission (low anisotropy, r ).

Mechanistic partitioning of Methyl β-Parinarate and resulting fluorescence anisotropy states.

Reagents and Equipment

-

Probe : Methyl β -parinarate (solid, stored at -80°C in the dark).

-

Solvent : Spectroscopic grade, anhydrous ethanol (degassed via sonication under vacuum).

-

Antioxidant : Butylated hydroxytoluene (BHT). Causality Note: The conjugated tetraene is highly susceptible to auto-oxidation, which destroys fluorescence and generates lipid hydroperoxides that artificially fluidize the membrane[3]. BHT is mandatory.

-

Inert Gas : Argon or Nitrogen for purging.

-

Equipment : Spectrofluorometer equipped with a Peltier temperature controller, magnetic stirrer, and automated Glan-Thompson polarization filters.

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for membrane fluidity assays using Methyl β-Parinarate.

Phase 1: Probe Preparation (Self-Validating System)

-

Prepare a 0.001% (w/v) BHT solution in degassed, anhydrous ethanol[5].

-

Dissolve methyl β -parinarate in the BHT-ethanol solution to achieve a 1 mM stock concentration.

-

Validation Check : Measure the absorbance of the stock at 320 nm. Using an extinction coefficient ( ϵ ) of ≈80,000M−1cm−1 , verify the exact concentration.

-

Aliquot into amber glass vials, purge the headspace with Argon, seal tightly, and store at -80°C.

Phase 2: Membrane Labeling

-

Prepare your liposome suspension or cell culture in a physiological buffer (e.g., PBS, pH 7.4) at a known lipid concentration (typically 100–200 μM ).

-

Inject the methyl β -parinarate stock directly into the stirring lipid suspension to achieve a final probe-to-lipid molar ratio of 1:200 to 1:500 .

-

Causality Note: Ratios higher than 1:100 induce probe self-quenching and physically perturb the thermodynamic phase behavior of the bilayer[3].

-

-

Ensure the final ethanol concentration remains <0.5%(v/v) to prevent solvent-induced membrane fluidization.

-

Incubate in the dark at 37°C for 30 minutes to allow complete equilibration into the hydrophobic core.

Phase 3: Spectrofluorometric Measurement

-

Transfer the labeled sample to a quartz cuvette containing a micro-magnetic stir bar. Place it in the fluorometer.

-

Set the excitation wavelength to 320 nm (slit width 3–5 nm) and emission wavelength to 420 nm (slit width 5–10 nm)[3],[5].

-

Equilibrate the sample to the desired starting temperature (e.g., 10°C) for 5 minutes.

-

Initiate a temperature ramp (e.g., 1°C/min) to map the phase transition ( Tm ), or maintain a static physiological temperature (37°C) for comparative fluidity profiling.

Phase 4: Data Acquisition (L-Format Polarization)

To ensure the protocol is self-validating and instrument-independent, you must measure four intensity values at each temperature point to calculate the G-factor. The monochromators in all fluorometers have inherent transmission biases for vertically vs. horizontally polarized light.

-

IVV : Excitation Vertical, Emission Vertical

-

IVH : Excitation Vertical, Emission Horizontal

-

IHV : Excitation Horizontal, Emission Vertical

-

IHH : Excitation Horizontal, Emission Horizontal

Data Analysis & Interpretation

Calculate the instrument-specific correction factor (G-factor):

G=IHHIHVCalculate the absolute steady-state fluorescence anisotropy ( r ):

r=IVV+2G⋅IVHIVV−G⋅IVHQuantitative Data Presentation: The calculated anisotropy ( r ) directly correlates to the microviscosity of the lipid bilayer's hydrophobic core. Use the following reference table to benchmark your experimental results:

| Lipid Phase State | Typical Temperature Range | Expected Anisotropy ( r ) | Probe Rotational Mobility |

| Gel (Solid) Phase | T<Tm | 0.28 – 0.35 | Highly Restricted |

| Phase Separation | T≈Tm | 0.15 – 0.28 | Heterogeneous / Mixed |

| Liquid-Crystalline | T>Tm | 0.08 – 0.15 | Rapid / Unrestricted |

Note: Because methyl β -parinarate preferentially partitions into the solid phase[1], the anisotropy values during a phase separation event will be heavily weighted toward the microviscosity of the gel domains.

Troubleshooting Guide

-

Rapid Signal Decay over Time : This indicates auto-oxidation of the tetraene system or severe photobleaching. Solution: Ensure the buffer is thoroughly degassed, verify the presence of 0.001% BHT, and reduce the excitation slit width or use a neutral density filter to lower photon flux.

-

Anomalously Low Anisotropy ( r<0.05 ) : Often caused by incomplete partitioning (probe remaining in the aqueous phase) or an excessive ethanol concentration fluidizing the membrane. Solution: Keep ethanol <0.5% and ensure the lipid concentration is high enough ( ≥100μM ) to drive the partition equilibrium fully into the bilayer[3].

-

Inner Filter Effect : If the lipid suspension is too turbid, light scattering will artificially alter the polarization intensities. Solution: Dilute the lipid suspension or use a triangular cuvette for front-face fluorescence detection.

Sources

- 1. Phospholipid lateral phase separation and the partition of cis-parinaric acid and trans-parinaric acid among aqueous, solid lipid, and fluid lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temperature-dependent phase behavior of phosphatidylglycerols from chilling-sensitive and chilling-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 5. researchgate.net [researchgate.net]

Application Note: Real-Time Quantification of Deep-Hydrophobic Lipid Peroxidation Using Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Target Audience: Research Scientists, Biophysicists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The accurate quantification of lipid peroxidation (LPO) is a critical bottleneck in the evaluation of oxidative stress, ferroptosis, and the efficacy of lipophilic antioxidants. Traditional end-product assays (e.g., TBARS/MDA) suffer from low specificity, cross-reactivity, and temporal lag. To address these limitations, this application note details a highly sensitive, real-time kinetic assay utilizing methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate (commonly known as methyl β -parinarate). By leveraging the intrinsic fluorescence of its conjugated tetraene system, this probe provides a direct, continuous readout of free-radical-induced lipid damage within the deep hydrophobic core of lipid bilayers and lipoprotein particles.

Mechanistic Rationale: The Superiority of the Methyl Ester

Parinaric acid is a naturally occurring polyunsaturated fatty acid containing four conjugated double bonds, rendering it highly fluorescent and exceptionally sensitive to oxidative degradation[1]. When partitioned into a lipid environment, its fluorescence is rapidly destroyed upon reaction with free radicals, allowing for the semiquantitative and quantitative monitoring of LPO[2].

However, the free acid form of parinaric acid possesses a carboxylate headgroup (pKa ~4.8), which becomes ionized at physiological pH (7.4). This charge restricts the free acid to the aqueous-lipid interface. In contrast, the methyl ester derivative —methyl β -parinarate—lacks this ionizable group.

Causality in Probe Selection:

-

Deep Bilayer Penetration: The esterification removes the electrostatic anchor, allowing methyl β -parinarate to partition entirely into the deep hydrophobic acyl-chain region of liposomes, cells, or Low-Density Lipoproteins (LDL).

-

Direct Propagation Monitoring: Because chain-propagating peroxyl radicals (ROO•) reside primarily in the hydrophobic core, the methyl ester colocalizes precisely with the site of active LPO, providing superior kinetic accuracy compared to surface-bound probes.

-

Signal Quenching: Upon attack by a peroxyl radical, the conjugated tetraene system is disrupted. This breaks the extended π -electron delocalization, resulting in an immediate, irreversible quenching of fluorescence[3]. The decay rate of the fluorescence signal is directly proportional to the steady-state concentration of free radicals[2].

Figure 1: Mechanism of fluorescence quenching via radical-induced conjugation disruption.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The experimental design relies on controlled radical initiation rather than spontaneous auto-oxidation.

-

Radical Initiator: We utilize AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). AAPH undergoes spontaneous thermal decomposition at 37°C to yield peroxyl radicals at a constant, predictable rate. This establishes steady-state kinetics, allowing LPO to be modeled as a pseudo-first-order process[2].

-

Internal Controls:

-

Positive Control: Vehicle + AAPH (establishes the uninhibited baseline decay rate, kobs ).

-

Negative Control: Vehicle + No AAPH (accounts for photobleaching and auto-oxidation; should show <5% decay over 2 hours).

-

Validation Control: A known chain-breaking antioxidant (e.g., α -Tocopherol) + AAPH (validates the assay's ability to detect an inhibition period or "lag phase")[3].

-

Detailed Protocol: Real-Time LPO Kinetic Assay

Reagent Preparation (Critical Step)

Methyl β -parinarate is exquisitely sensitive to ambient oxygen and light. Improper handling will result in pre-oxidized, non-fluorescent baseline material.

-

Preparation of Probe Stock: Inside an anaerobic chamber or under a continuous stream of Argon/N 2 , dissolve 1 mg of methyl β -parinarate in 1 mL of anhydrous, degassed ethanol or DMSO to create a ~3.4 mM stock.

-

Storage: Aliquot into amber glass vials purged with Argon. Seal with PTFE-lined caps and store at -80°C.

-

AAPH Solution: Prepare a 500 mM stock of AAPH in degassed PBS (pH 7.4) immediately before use. Do not store AAPH in solution.

Assay Assembly (for Liposomes or LDL)

-

Sample Labeling: Dilute the lipid/LDL suspension in PBS to a final lipid concentration of ~100 μ M. Add the methyl β -parinarate stock to achieve a final probe concentration of 1 μ M (1 mol% relative to bulk lipid).

-

Equilibration: Incubate the labeled suspension in the dark at 37°C for 15 minutes to allow the probe to partition fully into the hydrophobic core.

-

Antioxidant Addition (Optional): If screening drug candidates, add the test compounds at this stage and incubate for an additional 10 minutes.

-

Plate Loading: Transfer 190 μ L of the labeled suspension into a black, clear-bottom 96-well microplate.

Data Acquisition Parameters

-

Instrument Setup: Preheat the spectrofluorometer or microplate reader to 37°C.

-

Wavelengths: Set Excitation to 320 nm and Emission to 420 nm [4]. Use narrow slit widths (e.g., 5 nm) to minimize photobleaching.

-

Initiation: Rapidly inject 10 μ L of the 500 mM AAPH stock into each well (final AAPH concentration = 25 mM) using an automated injector to ensure precise timing.

-

Kinetic Read: Read fluorescence intensity every 1 to 2 minutes for 120 minutes.

Figure 2: Step-by-step experimental workflow for methyl β-parinarate LPO quantification.

Data Analysis & Interpretation

The decay of methyl β -parinarate fluorescence follows pseudo-first-order kinetics during the steady-state phase of LPO[2].

-

Normalization: Normalize all fluorescence data ( Ft ) to the initial fluorescence reading ( F0 ) to yield Ft/F0 .

-

Rate Constant Calculation ( kobs ): Plot ln(Ft/F0) versus time. The negative slope of the linear portion of this plot represents the pseudo-first-order decay rate constant ( kobs , in min −1 ).

-

Lag Time Calculation: In the presence of chain-breaking antioxidants, the fluorescence will remain stable until the antioxidant is consumed, followed by rapid decay. The "Lag Time" is calculated as the x-intercept of the extrapolated linear decay phase.

Quantitative Data Presentation

The table below demonstrates typical assay readouts when evaluating the chain-breaking efficiency of reference antioxidants using the methyl β -parinarate protocol.

| Experimental Condition | Concentration ( μ M) | Lag Time (min) | Decay Rate Constant ( kobs , min −1 ) | Antioxidant Efficacy Interpretation |

| Vehicle Control (AAPH only) | N/A | < 2.0 | 0.0450 | Baseline uninhibited peroxidation |

| α -Tocopherol (Vitamin E) | 5.0 | 45.5 | 0.0440 | Strong chain-breaking; delays onset but does not alter post-consumption rate |

| Trolox (Water-soluble Vit E) | 5.0 | 18.2 | 0.0445 | Moderate efficacy; limited by poor partitioning into the hydrophobic core |

| U-78,517F (Lazaroid) | 5.0 | 22.0 | 0.0210 | Dual action; delays onset and reduces steady-state radical flux[2] |

| Negative Control (No AAPH) | N/A | > 120.0 | < 0.0010 | Validates absence of auto-oxidation and minimal photobleaching |

Table 1: Representative kinetic parameters of methyl β -parinarate fluorescence decay in AAPH-stressed lipid suspensions. Data illustrates how lipophilicity dictates antioxidant efficacy in the deep hydrophobic core.

References

-

Sklar, L. A., Hudson, B. S., & Simoni, R. D. (1976). Use of beta-parinaric acid, a novel fluorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells. Journal of Biological Chemistry, 251(21), 6739–6746.[Link]

-

Sklar, L. A., Hudson, B. S., Petersen, M., & Diamond, J. (1977). Conjugated polyene fatty acids as fluorescent membrane probes: model system studies. Biochemistry, 16(5), 819–828. [Link]

-

van den Berg, J. J., Kuypers, F. A., Qiao, J. H., & Lubin, B. H. (1988). Kinetic analysis of the free-radical-induced lipid peroxidation in human erythrocyte membranes: evaluation of potential antioxidants using cis-parinaric acid to monitor peroxidation. Analytical Biochemistry, 173(2), 430–437.[Link]

-

Fuhrman, B., Oiknine, J., & Aviram, M. (1994). Lipid peroxidation and its inhibition in low density lipoproteins: Quenching of cis-parinaric acid fluorescence. Free Radical Biology and Medicine, 16(2), 271–283.[Link]

Sources

- 1. Use of beta-parinaric acid, a novel fouorimetric probe, to determine characteristic temperatures of membranes and membrane lipids from cultured animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of the free-radical-induced lipid peroxidation in human erythrocyte membranes: evaluation of potential antioxidants using cis-parinaric acid to monitor peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid peroxidation and its inhibition in low density lipoproteins: quenching of cis-parinaric acid fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugated polyene fatty acids as fluorescent membrane probes: model system studies - PubMed [pubmed.ncbi.nlm.nih.gov]

gas chromatography mass spectrometry method for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Introduction & Chemical Context

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as β -parinaric acid methyl ester, is a highly conjugated polyunsaturated fatty acid (PUFA) derivative. In biophysics and drug development, the free acid form is heavily utilized as a naturally fluorescent lipid probe to monitor membrane dynamics, lipid peroxidation, and apoptosis.

To accurately quantify this compound or track its cellular incorporation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. However, the conjugated tetraene system presents severe analytical bottlenecks. This protocol establishes a self-validating, artifact-free workflow for the extraction, derivatization, and GC-MS quantification of this specific all-trans isomer.

Expertise & Experience: The Causality of Methodological Choices

As an application scientist, it is critical to understand why standard lipidomics protocols fail when applied to conjugated tetraenes. Every step in this protocol is designed to mitigate a specific chemical vulnerability:

-

Vulnerability 1: Free-Radical Autoxidation. The extended π -conjugation lowers the bond dissociation energy of allylic hydrogens, making the molecule highly susceptible to oxidation. Causality: We mandate the addition of Butylated hydroxytoluene (BHT) at 0.01% during extraction and the continuous use of an inert Nitrogen/Argon atmosphere.

-

Vulnerability 2: Artifactual Isomerization. Standard acid-catalyzed derivatization (e.g., BF3 /Methanol at 90 °C) triggers rapid cis-trans isomerization. If your sample contains a mixture of α -parinaric acid (the cis,trans,trans,cis isomer) and β -parinaric acid, acidic heat will force the α -isomer to fall into the thermodynamic sink of the all-trans β -isomer, falsely elevating your target analyte's concentration. Causality: We utilize a mild, room-temperature base-catalyzed transesterification to preserve native geometric integrity.

-

Vulnerability 3: Chromatographic Co-elution. Resolving geometric isomers requires highly specific stationary phases. Causality: A highly polar biscyanopropyl polysiloxane column (e.g., SP-2380) is required to achieve baseline separation between the all-trans and other geometric isomers .

Analytical Workflow

Fig 1. GC-MS analytical workflow for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate.

Step-by-Step Experimental Protocol

Phase 1: Antioxidant-Protected Lipid Extraction

-

Transfer 100 µL of the biological sample (e.g., plasma, liposome suspension) into a glass tube with a Teflon-lined cap.

-

Add 1.5 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT .

-

System Validation Step: Spike the sample with 10 µL of an internal standard (e.g., Nonadecanoic acid FAME, C19:0, or a deuterated surrogate) to monitor extraction recovery and instrument performance.

-

Vortex vigorously for 2 minutes, then add 0.3 mL of MS-grade water to induce phase separation.

-

Centrifuge at 3,000 x g for 10 minutes at 4 °C.

-

Carefully collect the lower organic phase (chloroform layer) and transfer it to a new glass vial.

-

Evaporate the solvent to dryness under a gentle stream of ultra-pure Nitrogen gas. Critical: Do not apply heat during evaporation.

Phase 2: Mild FAME Derivatization

-

Reconstitute the dried lipid extract in 0.5 mL of anhydrous Toluene.

-

Add 1.0 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous Methanol.

-

Flush the vial headspace with Nitrogen gas, seal tightly, and incubate at room temperature (20–25 °C) for exactly 15 minutes with continuous orbital shaking.

-

Quench the reaction by adding 1.0 mL of a 1% Sodium Chloride (NaCl) aqueous solution.

-

Extract the newly formed fatty acid methyl esters (FAMEs) by adding 2.0 mL of LC-MS grade Hexane. Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 5 minutes. Collect the upper Hexane layer.

-

Dry the Hexane extract over anhydrous Sodium Sulfate ( Na2SO4 ), then concentrate under Nitrogen to a final volume of 100 µL for GC-MS injection.

Instrumental Parameters & Quantitative Data

GC-MS Method Specifications

-

Column: SP-2380 (or equivalent biscyanopropyl phase), 30 m x 0.25 mm ID x 0.20 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, Splitless mode, Injector Temperature: 250 °C.

-

Oven Program: Initial temperature 150 °C (hold 2 min), ramp at 4 °C/min to 220 °C, hold for 10 min.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Ion source temperature: 230 °C. Quadrupole temperature: 150 °C.

Mass Spectrometry Characteristics

Unlike methylene-interrupted PUFAs, conjugated tetraene FAMEs yield a highly stable and prominent molecular ion ( M+∙ ) at m/z 290 . The extensive conjugation stabilizes the radical cation, making it an excellent target for Selected Ion Monitoring (SIM). Other diagnostic fragments include m/z 91 (tropylium ion formed via cyclization of the polyene chain), 105, 117, and 133, which are characteristic of highly conjugated systems undergoing fragmentation .

Table 1: Quantitative and Diagnostic Parameters for Methyl β -Parinarate

| Parameter | Value / Description |

| Analyte IUPAC Name | Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate |

| Chemical Formula | C19H30O2 |

| Molecular Weight | 290.44 g/mol |

| Target Molecular Ion ( M+∙ ) | m/z 290 (High abundance, primary quantitation ion) |

| Key Diagnostic Fragments | m/z 91, 105, 117, 133 |

| Linear Dynamic Range | 50 – 500 ng/mL |

| Limit of Detection (LOD) | ~5 ng/mL (SIM mode at m/z 290) |

Trustworthiness: Establishing a Self-Validating System

To guarantee the integrity of the data, the analytical run must validate itself against procedural artifacts:

-

The Isomerization Monitor: Run a parallel control sample spiked with pure α -parinaric acid (9Z,11E,13E,15Z). If the resulting chromatogram shows the appearance of the β -isomer (all-trans) peak, your derivatization conditions are too harsh and are inducing artifactual isomerization. The reaction time or base concentration must be reduced.

-

The Recovery Monitor: The internal standard (e.g., C19:0 FAME) peak area must remain within ±15% across all sequential injections. A drop in response indicates either injector discrimination, column active-site degradation due to polymerized tetraenes, or sample oxidation.

References

-

Dyer, J. M., et al. "Molecular Analysis of a Bifunctional Fatty Acid Conjugase/Desaturase from Tung. Implications for the Evolution of Plant Fatty Acid Diversity." Plant Physiology, 2004. URL:[Link]

-

Kasuga, K., et al. "Rapid Appearance of Resolvin Precursors in Inflammatory Exudates: Novel Mechanisms in Resolution." The Journal of Immunology, 2006. URL:[Link]

-

Kuklev, D. V., et al. "Identification of Aromatic Fatty Acid Ethyl Esters." TDX Theses Database, 2006. URL:[Link]

in vitro cell labeling using methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate nanoparticles

Scientific Grounding and Mechanistic Overview

Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate, widely known as methyl β-parinarate (Me-β-Pn) , is the highly hydrophobic methyl ester of the naturally occurring all-trans polyunsaturated fatty acid, β-parinaric acid[1]. Featuring a conjugated tetraene structure, this molecule is a powerful, environment-sensitive fluorophore.

In cellular assays, free parinaric acid typically anchors at the lipid-water interface due to its polar carboxylate group. By utilizing the methyl ester derivative, the polar anchor is removed, forcing the probe to partition deeply into the hydrophobic core of lipid bilayers and neutral lipid droplets. However, this extreme hydrophobicity renders Me-β-Pn virtually insoluble in aqueous cell culture media. To solve this, formulating the probe into Lipid Nanoparticles (LNPs) provides a stable aqueous dispersion, protects the fragile tetraene system from premature oxidation, and facilitates efficient intracellular delivery via endocytosis or membrane fusion[2].

Dual-Sensing Capabilities

-

Lipid Phase Partitioning: The all-trans geometry of Me-β-Pn structurally mimics saturated acyl chains, giving it a strong preferential partitioning into liquid-ordered ( Lo ) phases (e.g., cholesterol-rich lipid rafts) over liquid-disordered ( Ld ) phases[3]. In rigid environments, its fluorescence quantum yield and lifetime increase significantly.

-

Real-Time Lipid Peroxidation: The conjugated tetraene system is exceptionally susceptible to reactive oxygen species (ROS). Upon free radical attack, the conjugation is broken, resulting in an irreversible quenching of fluorescence. This makes Me-β-Pn an ideal self-reporting indicator of lipid peroxidation[1].

Mechanism of Me-β-Pn cellular uptake, phase sensing, and peroxidation-induced fluorescence decay.

Quantitative Data Summaries

To ensure accurate experimental setup and data interpretation, the photophysical properties of Me-β-Pn and the baseline parameters for its nanoparticle formulation are summarized below.

Table 1: Photophysical Properties of Methyl β-Parinarate

| Property | Value / Characteristic | Mechanistic Implication |

| Excitation Peak | ~320 nm (UV)[4] | Requires UV-compatible optics/lasers for imaging. |

| Emission Peak | 410 - 430 nm (Blue)[4] | Allows multiplexing with green/red fluorophores (e.g., GFP, mCherry). |

| Phase Preference | Liquid-Ordered ( Lo )[3] | Ideal for mapping cholesterol-rich domains and lipid rafts. |

| ROS Sensitivity | Extremely High | Rapid fluorescence decay correlates directly with lipid peroxidation rates. |

Table 2: Quality Control Metrics for Me-β-Pn LNPs

| Parameter | Target Range | Validation Method |

| Particle Size (Z-average) | 100 – 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.20 | Ensures uniform cellular uptake rates. |

| Zeta Potential | -5 mV to 0 mV | Electrophoretic Light Scattering (ELS) |

| Encapsulation Efficiency | > 95% | UV-Vis Spectroscopy (Absorbance at 305 nm) |

Self-Validating Experimental Protocols

The following workflows are designed with built-in causality and validation checkpoints to ensure high-fidelity data generation.

Protocol 1: Formulation of Me-β-Pn Loaded Lipid Nanoparticles

Causality Note: We utilize a thin-film hydration method followed by extrusion. Extrusion forces the multilamellar vesicles through precise 100 nm pores, ensuring a monodisperse LNP population. This specific size is optimal for cellular endocytosis while preventing probe aggregation in aqueous media[2].

-

Lipid Mixing: In a clean glass vial, combine 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol, and Me-β-Pn in a molar ratio of 60:39:1 in HPLC-grade chloroform.

-

Critical Step: Keep Me-β-Pn concentration at ≤ 1 mol% to prevent fluorescence self-quenching and excimer formation.

-

-

Film Formation: Evaporate the chloroform under a gentle stream of argon gas to form a uniform thin lipid film. Place the vial under a vacuum desiccator for 2 hours to remove trace solvent.

-

Hydration: Hydrate the lipid film with degassed 1X PBS (pH 7.4) to achieve a final lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes.

-

Causality Note: Using degassed buffer is mandatory. The tetraene system of Me-β-Pn is exquisitely sensitive to oxidation from ambient dissolved oxygen.

-

-

Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder.

-

Validation Check: Measure a 10 μL aliquot via DLS. Proceed only if the PDI is < 0.20. Store at 4°C under argon in the dark (use within 24 hours).

Protocol 2: In Vitro Cell Labeling Workflow

Causality Note: Labeling must be performed in serum-free media. Serum proteins, particularly albumin, possess hydrophobic pockets that will rapidly extract the fatty acid ester from the nanoparticles before they can fuse with the cells, drastically reducing labeling efficiency.

-

Cell Seeding: Seed the target cells (e.g., HeLa) in a glass-bottom 35 mm imaging dish at 1×105 cells/dish. Incubate overnight at 37°C, 5% CO 2 .

-

LNP Incubation: Dilute the Me-β-Pn LNPs in serum-free DMEM to a final probe concentration of 2 μM. Replace the culture media with the LNP-containing media.

-

Uptake: Incubate the cells for 2 hours at 37°C in the dark.

-

Washing: Wash the cells three times with warm 1X PBS to remove non-internalized LNPs and reduce background fluorescence.

-

Media Replacement: Add phenol red-free, complete media for imaging.

Protocol 3: Fluorescence Imaging and Peroxidation Assay

-

Microscopy Setup: Mount the dish on a confocal microscope equipped with a UV laser (e.g., 355 nm or multiphoton excitation) and a DAPI/blue emission filter set (410-430 nm)[4].

-

Baseline Imaging: Capture baseline images. The probe should localize to intracellular membranes and neutral lipid droplets.

-

Self-Validation (Positive Control): To validate the probe's responsiveness to peroxidation, treat a control dish with 100 μM Hydrogen Peroxide ( H2O2 ) or Cumene Hydroperoxide.

-

Time-Lapse Acquisition: Record images every 2 minutes for 30 minutes.

-

Interpretation: In the H2O2 treated cells, you will observe a rapid exponential decay in fluorescence intensity as the ROS breaks the conjugated tetraene bonds[1]. Untreated cells should maintain stable fluorescence (accounting for minor photobleaching).

-

Step-by-step experimental workflow from LNP formulation to live-cell fluorescence imaging.

Sources

- 1. A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2076244A2 - Aqueous systems for the preparation of lipid-based pharmaceutical compounds; compositions, methods, and uses thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

troubleshooting low fluorescence intensity of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate

Welcome to the advanced troubleshooting guide for methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate , commonly known as methyl all-trans-parinarate or methyl β-parinarate. This highly sensitive, conjugated polyunsaturated fatty acid ester is a premier tool for studying lipid bilayer dynamics, protein-lipid interactions, and lipid peroxidation. However, its unique photophysical properties make it notoriously susceptible to signal degradation.

This guide is designed for researchers and assay developers to systematically diagnose and resolve issues related to low or rapidly decaying fluorescence intensity.

Part 1: Diagnostic Workflow

Before adjusting your reagent concentrations, follow this logical diagnostic tree to identify the root cause of your signal loss.

Diagnostic workflow for resolving low fluorescence in methyl β-parinarate assays.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is my fluorescence signal near zero when the probe is dissolved in a standard aqueous buffer (e.g., PBS)? A: Methyl β-parinarate exhibits an almost complete lack of fluorescence in water[1]. Because it is highly hydrophobic, it rapidly aggregates in aqueous solutions, leading to severe self-quenching. To achieve a high quantum yield, the probe must partition into a hydrophobic environment, such as a phospholipid bilayer or the hydrophobic binding pocket of a carrier protein like Bovine Serum Albumin (BSA)[2].

Q: The initial signal is strong, but it drops rapidly during measurement. What is happening? A: This rapid decay is typically caused by two distinct mechanistic failures: autoxidation or photodimerization.

-

Autoxidation: The extensive unsaturation of the conjugated tetraene system makes it highly reactive to reactive oxygen species (ROS) and free radicals[3]. Oxidation truncates the conjugated π-electron system, permanently abolishing fluorescence[1].

-

Photodimerization: The probe is photolabile. Intense UV illumination at the excitation wavelength induces photodimerization, which similarly destroys the fluorophore's conjugation[1]. Furthermore, without continuous stirring, local photobleaching in the cuvette will cause an unstable, dropping signal[4].

Q: How can I definitively differentiate between oxidation and photobleaching in my assay? A: You must implement a self-validating control. Add a lipophilic antioxidant, such as α-tocopherol or Butylated hydroxytoluene (BHT), to a parallel lipid preparation[3]. If the rapid signal loss is prevented in the BHT sample, autoxidation is the culprit. If the signal still decays strictly as a function of illumination time regardless of the antioxidant, the loss is due to photodimerization[4].

Q: What are the optimal instrument settings for this probe? A: The lowest absorption band of the parinarate fluorophore has peaks around 300 nm and 320 nm[1]. Set your excitation to 320 nm and emission to approximately 432 nm[5]. To minimize local photobleaching, use narrow excitation slit widths (e.g., 3 nm) and ensure continuous magnetic stirring of the cuvette during measurement[4].

Part 3: Mechanistic Pathways of Signal Degradation

Understanding the physical chemistry of your probe is essential for preventing signal loss. The diagram below illustrates the three primary mechanisms that destroy the fluorescence of methyl β-parinarate.

Mechanistic pathways leading to fluorescence loss in methyl β-parinarate.

Part 4: Quantitative Photophysical Properties

Use the following table to verify your experimental parameters and set appropriate expectations for probe behavior.

| Parameter | Value | Troubleshooting Implication |

| Excitation Maximum | ~320 nm[5] | Requires UV-compatible quartz cuvettes and optics. |

| Emission Maximum | ~432 nm[5] | Large Stokes shift (~112 nm) allows easy separation from scatter[1]. |

| Fluorescence in Water | Near Zero | Signal absence indicates a failure to incorporate into lipids/proteins. |

| Fluorescence Lifetime | 1 to ~40 ns[1] | Varies by lipid packing density; useful for anisotropy/order studies[6]. |

| Primary Vulnerabilities | ROS, UV light | Mandates strict use of Argon, degassed solvents, and low light[1]. |

Part 5: Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducible fluorescence and prevent premature probe degradation, strictly adhere to this self-validating protocol.

Step 1: Solvent Deoxygenation Purge HPLC-grade ethanol with high-purity Argon gas for at least 15 minutes to displace dissolved oxygen. Causality: Removing oxygen prevents the autoxidation of the conjugated tetraene system during storage[1].

Step 2: Stock Solution Preparation Under an Argon atmosphere, dissolve the lyophilized methyl β-parinarate in the deoxygenated ethanol to a concentration of 3 mM. Aliquot the solution into amber glass vials, blanket the headspace with Argon, and store at -20°C or -80°C[1].

Step 3: Vesicle Incorporation Inject the ethanolic stock into a vigorously stirring suspension of target lipid vesicles (e.g., POPC) to achieve a final probe concentration of 1-2 µM. Keep the final ethanol concentration below 1% (v/v) to prevent membrane disruption.

Step 4: Spectrofluorometric Measurement Set the spectrofluorometer to an excitation of 320 nm (slit width 3 nm) and an emission of 432 nm (slit width 11 nm)[4]. Ensure the cuvette is continuously stirred to prevent local photobleaching[4].

Step 5: Self-Validation (The BHT Control Check) Run a parallel sample containing 10 µM Butylated hydroxytoluene (BHT).

-

Outcome A: If the baseline fluorescence is stable in the BHT sample but drops in the primary sample, your buffer system contains trace oxidants.

-

Outcome B: If both samples exhibit identical signal decay, the loss is due to photodimerization. Reduce your excitation slit width or lower the lamp intensity.

Sources